

NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation

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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

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An Application Note on the Structural Confirmation of **9-Methoxy-9-oxononanoic Acid** using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural confirmation of **9-Methoxy-9-oxononanoic acid** (also known as Methyl hydrogen azelate) using Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] The bifunctional nature of this molecule, containing both a terminal carboxylic acid and a methyl ester, makes unambiguous structural elucidation critical.^[1] This guide covers sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation. The expected chemical shifts and correlation data are summarized for reference.

Chemical Structure

The primary step in NMR analysis is understanding the target structure. **9-Methoxy-9-oxononanoic acid** (C₁₀H₁₈O₄, MW: 202.25 g/mol) possesses a nine-carbon chain with a carboxylic acid at one terminus and a methyl ester at the other.^{[1][2]}

Structure with Atom Numbering:

- C1: Carboxylic acid carbonyl carbon

- C2-C8: Methylene carbons of the alkyl chain
- C9: Ester carbonyl carbon
- C10: Ester methyl carbon
- H_{COOH}: Carboxylic acid proton
- H2-H8: Protons on the corresponding carbons
- H10: Protons of the ester methyl group

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **9-Methoxy-9-oxononanoic acid** in a standard solvent like CDCl₃. Chemical shifts for the alkyl chain are based on typical values for saturated fatty acids and their methyl esters.[3][4] The carboxylic acid proton signal is characteristically downfield, often appearing broad between 10-12 ppm.[5][6]

Table 1: Predicted ¹H NMR Data

Atom Position	Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-	-COOH	10.0 - 12.0	broad singlet (br s)	1H
10	-OCH ₃	~3.67	singlet (s)	3H
2	-CH ₂ COOH	~2.35	triplet (t)	2H
8	-CH ₂ COOCH ₃	~2.30	triplet (t)	2H
3	-CH ₂ CH ₂ COOH	~1.63	multiplet (m)	2H
7	- CH ₂ CH ₂ COOCH ₃	~1.63	multiplet (m)	2H
4, 5, 6	-(CH ₂) ₃ -	~1.30	multiplet (m)	6H

Table 2: Predicted ¹³C NMR Data

Atom Position	Assignment	Predicted Chemical Shift (δ, ppm)
1	-COOH	~179 - 180
9	-COOCH ₃	~174
10	-OCH ₃	~51.5
2	-CH ₂ COOH	~34.0
8	-CH ₂ COOCH ₃	~34.1
3	-CH ₂ CH ₂ COOH	~24.5
7	-CH ₂ CH ₂ COOCH ₃	~24.9
4, 5, 6	-(CH ₂) ₃ -	~29.0

Experimental Protocols

This section provides detailed methodologies for sample preparation and NMR data acquisition.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **9-Methoxy-9-oxononanoic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial. CDCl_3 is a suitable choice for this molecule.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

1D NMR Experiments:

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 0-16 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 0-220 ppm.

- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- DEPT-135:
 - Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative.
 - Parameters: Use standard instrument parameters for the DEPT-135 experiment.

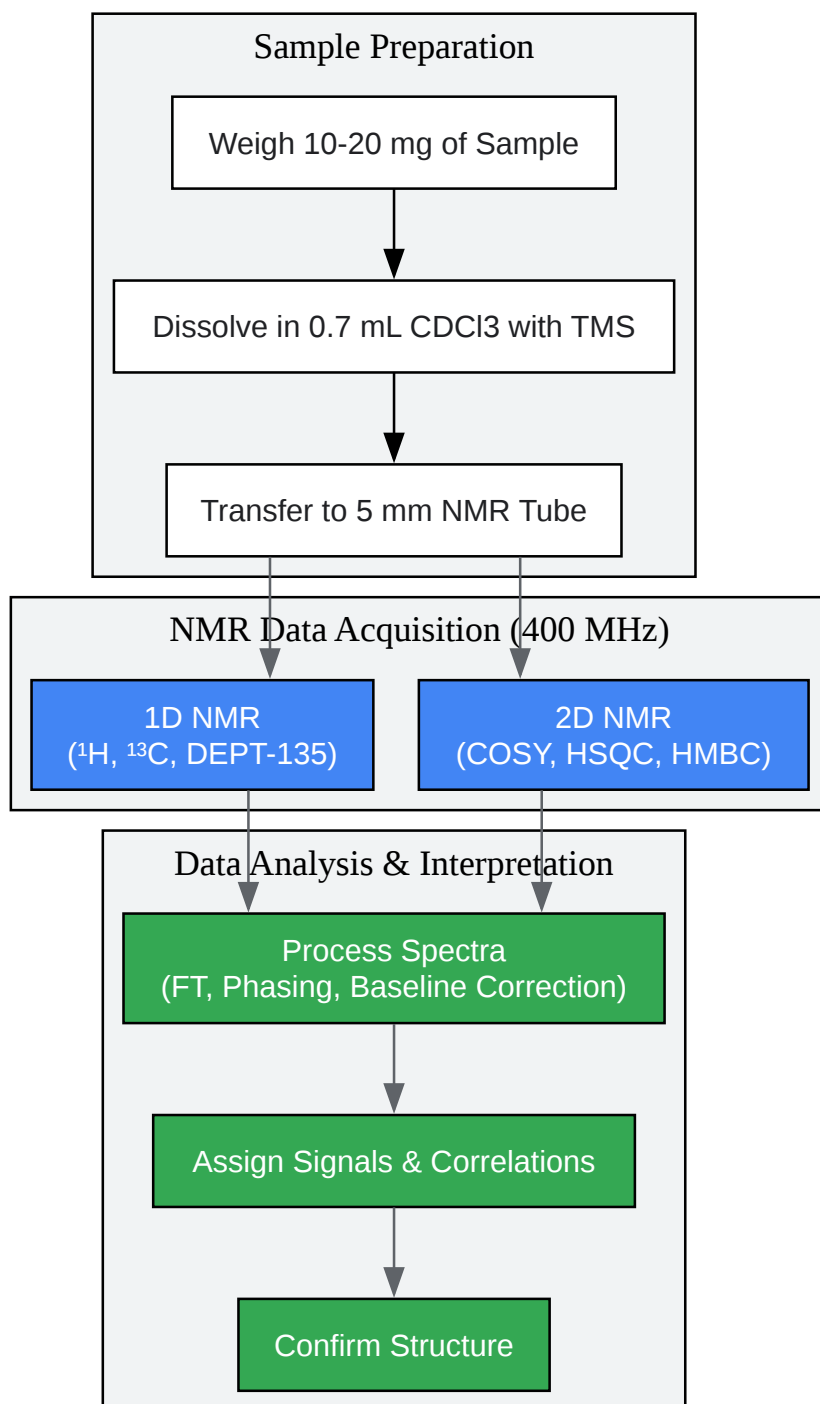
2D NMR Experiments:

- ¹H-¹H COSY (Correlation Spectroscopy):
 - Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[\[7\]](#)
[\[8\]](#)
 - Pulse Program: Standard COSY (cosygpqf).
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 2-4 per increment.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[\[7\]](#)
 - Pulse Program: Standard HSQC with multiplicity editing (hsqcedetgpsisp2.3).
 - ¹³C Spectral Width (F1): 0-180 ppm.
 - Number of Scans: 4-8 per increment.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[\[7\]](#)

- Pulse Program: Standard HMBC (hmbcgplpndqf).
- ^{13}C Spectral Width (F1): 0-220 ppm.
- Long-range Coupling Delay: Optimized for $J = 8$ Hz.
- Number of Scans: 16-32 per increment.

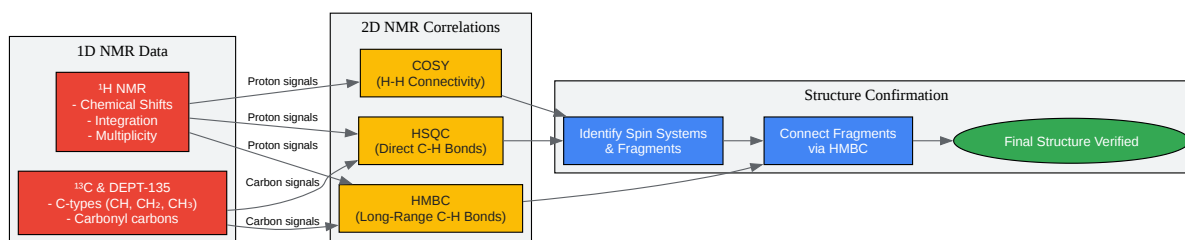
Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the structural confirmation of **9-Methoxy-9-oxononanoic acid**.



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Caption: High-level experimental workflow from sample preparation to final structure confirmation.



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Caption: Logical workflow for NMR data interpretation to elucidate the molecular structure.

Interpretation of Results: A Step-by-Step Guide

- ¹H NMR Analysis:
 - Identify the downfield broad singlet for the carboxylic acid proton (-COOH).
 - Confirm the sharp singlet at ~3.67 ppm integrating to 3H, characteristic of the ester methyl group (-OCH₃).
 - Analyze the two triplets at ~2.3-2.4 ppm, each integrating to 2H. These correspond to the methylene protons at C2 and C8, adjacent to the carbonyl groups.
- ¹³C NMR and DEPT-135 Analysis:
 - Locate the two carbonyl signals downfield (~174 ppm and ~179 ppm). The signal for the carboxylic acid carbon (C1) is typically further downfield than the ester carbon (C9).^{[6][9]}
 - Identify the ester methyl carbon (-OCH₃) at ~51.5 ppm.
 - Use the DEPT-135 spectrum to confirm the presence of multiple negative signals for the seven CH₂ groups in the alkyl chain and a positive signal for the CH₃ group.
- COSY Analysis:
 - Trace the spin-spin coupling network along the alkyl chain. A cross-peak will be observed between H2 and H3. Following that, H3 will show a correlation to H2 and H4, and so on,

confirming the contiguous $-(CH_2)_7-$ chain.

- The $-OCH_3$ singlet at ~ 3.67 ppm will not show any COSY correlations.
- HSQC Analysis:
 - Correlate each proton signal (except the $-COOH$ proton) to its directly attached carbon. For example, the proton signal at ~ 3.67 ppm will correlate to the carbon signal at ~ 51.5 ppm, confirming the $-OCH_3$ group. This allows for the unambiguous assignment of each CH_x group.
- HMBC Analysis:
 - This is the key experiment for confirming the connectivity between functional groups and the alkyl chain.
 - Key Correlation 1 (Ester End): The protons of the methyl group (H_{10} , ~ 3.67 ppm) should show a 2-bond correlation to the ester carbonyl carbon (C_9 , ~ 174 ppm). They may also show a 3-bond correlation to C_8 .
 - Key Correlation 2 (Ester-Chain Link): The protons at C_8 (~ 2.30 ppm) should show correlations to the ester carbonyl C_9 (~ 174 ppm) and to carbons C_7 and C_6 .
 - Key Correlation 3 (Acid-Chain Link): The protons at C_2 (~ 2.35 ppm) should show correlations to the carboxylic acid carbonyl C_1 (~ 179 ppm) and to carbons C_3 and C_4 .

Conclusion

By systematically applying 1D and 2D NMR spectroscopic techniques, the chemical structure of **9-Methoxy-9-oxononanoic acid** can be unequivocally confirmed. The combination of 1H and ^{13}C NMR provides information on the types and numbers of protons and carbons, while COSY, HSQC, and HMBC experiments reveal the precise connectivity of the atoms within the molecule. This protocol provides a robust framework for researchers to validate the identity and purity of this compound for applications in drug development and chemical research.

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- To cite this document: BenchChem. [NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016432#nmr-spectroscopy-for-9-methoxy-9-oxononanoic-acid-structure-confirmation]

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